molecular formula C6H14N4O2 B046771 Adipic dihydrazide CAS No. 1071-93-8

Adipic dihydrazide

Cat. No. B046771
CAS RN: 1071-93-8
M. Wt: 174.2 g/mol
InChI Key: IBVAQQYNSHJXBV-UHFFFAOYSA-N
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Description

Adipic Dihydrazide (ADH) is a chemical compound used for cross-linking water-based emulsions . It can also be used as a hardener for certain epoxy resins . The reactive group in ADH is C=ONHNH2 . It is also used as a formaldehyde scavenger, reacting with formaldehyde to prevent its volatilization in the air .


Synthesis Analysis

ADH is synthesized by the reaction of an organic acid with hydrazine . An industrial-scale synthesis of ADH/polymer hybrids with excellent performance of formaldehyde degradation has been proposed . The ADH compound is uniformly dispersed in poly (methyl methacrylate-butyl acrylate-methacrylic acid) (P (MMA-BA-MAA)) latex .


Molecular Structure Analysis

The molecular formula of ADH is C6H14N4O2 . It has a molecular weight of 174.2010 . The IUPAC Standard InChI is InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) .


Chemical Reactions Analysis

ADH is used as a cross-linking agent in the reaction of acetoacetylated PVOH . The carbonyl of the acetoacetyl group of PVOH crosslinks with ADH . It is also used in the cross-linking of colloidal particles’ surfaces during the film formation process .


Physical And Chemical Properties Analysis

ADH has a molecular weight of 174.20 g/mol . It is a symmetrical molecule with a C4 backbone . The reactive group in ADH is C=ONHNH2 .

Scientific Research Applications

Adsorption of Copper Ions in Water

Adipic dihydrazide-modified kapok fibers have been used for the removal of copper ions from aqueous solutions . The polysaccharide-like groups of kapok were oxidized with potassium periodate, and the fibers were loaded with ADH, which contains nitrogen and oxygen atoms for heavy metal ion binding . ADH-modified fibers showed superior adsorption capacity and an increase of copper removal efficiency by 30% in comparison to untreated kapok fibers .

Preparation of Acrylate Redispersible Polymer Powders

ADH has been introduced to the polyacrylate latex during the polymerization to lower the minimum film-forming temperature (MFFT) of the original and redispersed latex . The MFFT of the latex decreased as the content of ADH increased . The obtained latex was transformed into redispersible polymer powders by spray drying .

Cross-linking Reagent for Aldehydes

ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This results in relatively stable hydrazone linkages . It is generally used in the linking of glycoproteins, like antibodies, in a site-specific fashion following periodate oxidation .

Formaldehyde Scavenger

ADH is used as a formaldehyde scavenger and reacts with formaldehyde, thereby preventing the volatilizing of formaldehyde in the air .

Paint and Coating Additive

ADH is also employed as a paint additive and coating additive .

Intermediate in Chemical Reactions

ADH is used as an intermediate in various chemical reactions .

Mechanism of Action

Adipic dihydrazide (ADH) is a chemical compound used in various applications, including as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins . This article will explore the mechanism of action of ADH, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This means that it primarily interacts with aldehyde groups in various molecules. In the textile industry, for instance, it is used to cross-link proteins such as antibodies in a site-specific manner .

Mode of Action

The mode of action of ADH involves the formation of relatively stable hydrazone linkages . This occurs when ADH reacts with aldehydes, resulting in the creation of these linkages. The symmetrical structure of ADH, with a C4 backbone and reactive group of C=ONHNH2, facilitates this interaction .

Result of Action

The primary result of ADH’s action is the formation of stable hydrazone linkages . This can have various effects depending on the context. For example, in textiles, ADH can help to cross-link proteins, enhancing the properties of the textile material .

Action Environment

The action of ADH can be influenced by environmental factors. For instance, textile products containing ADH can continuously adsorb formaldehyde from the surrounding environment during storage . This suggests that the presence and concentration of aldehydes in the environment can impact the action and efficacy of ADH.

Safety and Hazards

ADH may cause an allergic skin reaction and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin, eyes, and clothing . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

ADH has been used in the fabrication of highly adhesive epoxy-based sealing materials for liquid crystal (LC) displays . It is expected to find wide use in various applications, including tablets, monitors, and televisions .

properties

IUPAC Name

hexanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVAQQYNSHJXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044361
Record name Hexanedihydrazide
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals
Record name Hexanedioic acid, 1,6-dihydrazide
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Product Name

Adipic dihydrazide

CAS RN

1071-93-8
Record name Adipic dihydrazide
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Record name Adipic acid dihydrazide
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Record name Adipic dihydrazide
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Record name Hexanedioic acid, 1,6-dihydrazide
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Record name Adipohydrazide
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Record name ADIPIC ACID DIHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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